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For Researchers, Scientists, and Drug Development Professionals

Abstract
Maximin H5 is a 20-amino acid anionic antimicrobial peptide originally isolated from the skin

and brain of the Chinese frog, Bombina maxima.[1] Its unique anionic nature, in contrast to the

more common cationic antimicrobial peptides, has garnered significant interest for its potential

therapeutic applications. This document provides a comprehensive overview of the primary

amino acid sequence of Maximin H5, its physicochemical properties, and its proposed

mechanism of action against various pathogens. Detailed experimental protocols for key

assays and quantitative data on its antimicrobial efficacy are presented to facilitate further

research and development.

Primary Amino acid Sequence and Physicochemical
Properties
The primary amino acid sequence of the native, C-terminally amidated form of Maximin H5
(MH5N) is:

Ile-Leu-Gly-Pro-Val-Leu-Gly-Leu-Val-Ser-Asp-Thr-Leu-Asp-Asp-Val-Leu-Gly-Ile-Leu-NH₂[1][2]

A deamidated form (MH5C) with a carboxyl group at the C-terminus also exists and exhibits

different antimicrobial activity profiles.[1]
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Property Value Reference

Molecular Weight ~2 kDa [1]

Amino Acid Composition 20 residues [1]

Net Charge

Anionic (due to three aspartate

residues and no basic

residues)

[1]

Structure
α-helical in the presence of

membranes
[1][3]

C-terminus
Amidated (Native, MH5N) or

Deamidated (MH5C)
[1]

Antimicrobial Activity
Maximin H5 has demonstrated activity against a range of microorganisms, with its efficacy

being influenced by its C-terminal modification and the target organism.
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Organism Peptide MIC (μM) MBIC (μM) MBEC (μM) Reference

Staphylococc

us aureus
MH5N 80 - - [1]

Staphylococc

us aureus
MH5 90 - - [4]

Escherichia

coli
MH5C 90 - - [1]

Escherichia

coli
MH5C-Cys 90 - - [1]

Escherichia

coli

MH5C-Cys-

PEG 5 kDa
40 300 500 [1]

Pseudomona

s aeruginosa
MH5C 90 - - [1]

Pseudomona

s aeruginosa
MH5C-Cys 90 - - [1]

Pseudomona

s aeruginosa

MH5C-Cys-

PEG 5 kDa
40 300 500 [1]

T98G glioma

cell line
MH5N EC₅₀ = 125 - - [3][5]

MIC: Minimum Inhibitory Concentration MBIC: Minimum Biofilm Inhibition Concentration MBEC:

Minimum Biofilm Eradication Concentration EC₅₀: Half maximal effective concentration

Mechanism of Action: A Membrane-Targeted
Approach
The primary mechanism of action for Maximin H5 is the direct disruption of microbial cell

membranes.[6] Unlike many antimicrobial peptides that rely on electrostatic attraction to

negatively charged membranes, the anionic Maximin H5 is proposed to function through a

"carpet model" or a "tilted peptide" mechanism.[1][4]
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In this model, the peptide monomers initially bind to and accumulate on the surface of the

bacterial membrane. Once a threshold concentration is reached, the peptides cooperatively

disrupt the membrane integrity, leading to pore formation and cell lysis. The high hydrophobicity

of Maximin H5 facilitates its insertion into the lipid bilayer.[1] The α-helical structure, adopted

upon interaction with the membrane, is crucial for its membranolytic activity.[1][3]
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Caption: Proposed "carpet model" mechanism of action for Maximin H5.

Experimental Protocols
Peptide Synthesis and Purification
Maximin H5 and its analogues are typically synthesized using solid-phase peptide synthesis

(SPPS). The crude peptide is then purified by reverse-phase high-performance liquid

chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by mass

spectrometry (e.g., MALDI-TOF) and analytical RP-HPLC.[7][8]
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Caption: General workflow for Maximin H5 synthesis and purification.

Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method. A two-fold serial dilution of the

peptide is prepared in a 96-well microtiter plate. A standardized suspension of the target

microorganism is added to each well. The plate is incubated under appropriate conditions (e.g.,

37°C for 18-24 hours). The MIC is defined as the lowest concentration of the peptide that

completely inhibits visible growth of the microorganism.[1]

Minimum Biofilm Inhibition Concentration (MBIC) and
Minimum Biofilm Eradication Concentration (MBEC)
Assays
These assays are performed to evaluate the anti-biofilm activity of the peptide.
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MBIC: The peptide is added to the wells of a microtiter plate simultaneously with the bacterial

inoculum. After incubation to allow for biofilm formation, the planktonic bacteria are removed,

and the remaining biofilm is quantified (e.g., by crystal violet staining). The MBIC is the

lowest peptide concentration that prevents biofilm formation.[1][7]

MBEC: Pre-formed biofilms are treated with various concentrations of the peptide. After an

incubation period, the viability of the bacteria within the biofilm is assessed. The MBEC is the

lowest peptide concentration required to eradicate the established biofilm.[1][7]

Conclusion
Maximin H5 presents a compelling case for further investigation as a novel antimicrobial agent.

Its anionic nature and distinct membrane-disrupting mechanism may offer advantages in

overcoming resistance to conventional antibiotics. The data and protocols presented in this

guide provide a solid foundation for researchers and drug developers to explore the full

therapeutic potential of this unique amphibian-derived peptide. Future studies could focus on

optimizing its activity, delivery, and stability for clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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